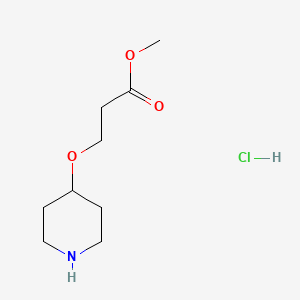

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-piperidin-4-yloxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-12-9(11)4-7-13-8-2-5-10-6-3-8;/h8,10H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQLGJGZQDMLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190515-56-1 | |

| Record name | methyl 3-(piperidin-4-yloxy)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride typically involves the reaction of 4-hydroxypiperidine with methyl acrylate in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester compound. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester functional group undergoes hydrolysis under acidic or basic conditions, yielding 3-(piperidin-4-yloxy)propanoic acid.

| Conditions | Reagents | Outcome | Yield/Notes |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid, heat | Carboxylic acid + methanol | Not quantified |

| Basic (NaOH, KOH) | Aqueous base, reflux | Carboxylic acid salt + methanol | Common industrial process |

This reaction is pivotal for converting the ester into bioavailable derivatives or intermediates for further functionalization.

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring (protonated as a hydrochloride salt) can participate in alkylation or acylation after deprotonation.

Example Reaction with Aryl Halides

A reported protocol involves reacting the free base (generated in situ) with aryl halides under SN2 conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| t-butyl 4-fluorobenzoate, K₂CO₃ | DMF, 120°C, N₂ atmosphere, 16h | N-substituted piperidine derivative | 31% |

Mechanism :

-

Deprotonation of the hydrochloride salt by K₂CO₃ to liberate the free amine.

-

Nucleophilic attack on the electrophilic carbon of the aryl halide.

Amidation of the Ester Group

The ester can react with amines to form amides, a reaction leveraged in drug discovery for prodrug synthesis.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Primary/secondary amines | Heat, catalytic acid | 3-(piperidin-4-yloxy)propanamide | Not reported |

Note : Patents describe analogous reactions where propanoate esters are converted to amides for CNS-targeted molecules .

Reduction of the Ester Group

Though not directly reported for this compound, similar esters can be reduced to alcohols using LiAlH₄ or NaBH₄ (with catalysts).

| Reagents | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, reflux | 3-(piperidin-4-yloxy)propanol |

Key Structural Insights

Scientific Research Applications

Cancer Therapy

Research indicates that derivatives of piperidine, including methyl 3-(piperidin-4-yloxy)propanoate hydrochloride, may exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can enhance cytotoxicity and induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds are being explored for their ability to interact with specific protein binding sites, which is crucial for developing effective anticancer agents .

Neurodegenerative Diseases

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Piperidine derivatives have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the pathophysiology of Alzheimer's. Incorporating piperidine into drug designs has been shown to improve brain exposure and enhance therapeutic efficacy against cognitive decline associated with these diseases .

Synthesis and Optimization

The synthesis of this compound involves various chemical reactions that optimize its pharmacological properties. Recent advancements include the use of rational design techniques to create more potent inhibitors targeting specific pathways in disease processes. For example, modifications to the piperidine structure can lead to improved binding affinities and selectivity for biological targets .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of piperidine derivatives, including this compound, demonstrating enhanced anticancer activity compared to traditional chemotherapeutics. The research utilized a three-component cycloaddition followed by enamine reactions to develop these compounds, showcasing their potential as novel anticancer agents .

Case Study: Alzheimer’s Disease Treatment

Another significant study focused on the role of piperidine derivatives in Alzheimer's treatment. The research revealed that compounds with piperidine moieties could effectively inhibit key enzymes linked to neurodegeneration while also providing antioxidant properties. This dual action is critical for developing therapies aimed at both symptomatic relief and disease modification .

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with various biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- Key Differences: Replaces the methyl propanoate group with a benzoic acid moiety. Exhibits higher polarity due to the carboxylic acid group, enhancing solubility in water and polar solvents compared to the ester-containing target compound .

- Applications : Likely used in drug design for its ionizable carboxylic acid group, enabling salt formation and improved bioavailability.

4-(3-Methoxyphenyl)piperidine Hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol

- Key Differences: Features a methoxyphenyl substituent directly attached to the piperidine ring, omitting the propanoate ester chain.

Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate Hydrochloride

- Molecular Formula : C₈H₁₇ClN₂O₄

- Molecular Weight : 227.7 g/mol

- Key Differences: Incorporates an aminoethoxy-ethoxy side chain, increasing hydrophilicity and hydrogen-bonding capacity. Likely exhibits enhanced aqueous solubility compared to the target compound, making it suitable for formulations requiring high bioavailability .

Physicochemical Properties

Functional and Regulatory Differences

- Bioactivity :

- Analogous compounds, such as 4-(diphenylmethoxy)piperidine HCl, require ecological impact assessments due to incomplete environmental data .

Biological Activity

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C₉H₁₈ClNO₃

- Molecular Weight : 223.70 g/mol

- Structure : The compound features a piperidin-4-yloxy group connected to a propanoate moiety, which enhances its solubility and biological activity.

This compound interacts with various molecular targets, modulating their activity. This compound has been shown to bind to specific receptors and enzymes, influencing several biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation .

- Receptor Binding : It acts as a ligand for various receptors, including muscarinic acetylcholine receptors, impacting cell proliferation and survival .

Biological Activities

The compound demonstrates a range of biological activities, which can be summarized as follows:

- Neuroactive Properties : It has been studied for its potential in treating neurodegenerative diseases due to its ability to inhibit cholinesterase enzymes .

- Anticancer Activity : Preclinical studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .

- Antimicrobial Effects : Research indicates that the compound has antimicrobial properties, showing efficacy against certain bacterial strains .

Case Studies and Experimental Data

- Neurodegenerative Disease Models :

- Cytotoxicity Assays :

- Antimicrobial Studies :

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy of Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu Hypopharyngeal Tumor Cells | 12 | Apoptosis induction |

| Piperidine Derivative A | FaDu | 15 | Apoptosis induction |

| Piperidine Derivative B | S. aureus | 8 | Cell wall disruption |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride, and how can purity be maximized?

Answer: The synthesis typically involves multi-step reactions, starting with commercially available piperidine derivatives and propanoate precursors. Key steps include:

- Etherification: Coupling piperidin-4-ol with a methyl propanoate derivative under nucleophilic substitution conditions.

- Hydrochloride Salt Formation: Treating the free base with HCl in a polar solvent (e.g., ethanol) to improve stability and solubility .

- Purification: Recrystallization (using ethanol/water mixtures) or chromatography (silica gel, chloroform/methanol gradients) to achieve >95% purity. Analytical techniques like NMR (for structural confirmation) and HPLC (for purity assessment) are critical .

Q. How should researchers safely handle and store this compound?

Answer:

- Handling: Use PPE (gloves, lab coats, eye protection) to avoid inhalation or skin contact. Work in a fume hood to minimize aerosol exposure .

- Storage: Store at 2–8°C in a dry, airtight container. Avoid light exposure to prevent degradation .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical methods are recommended for characterizing this compound?

Answer:

- Structural Confirmation:

- NMR: H and C NMR to verify the piperidine ring, propanoate ester, and hydrochloride salt formation .

- Mass Spectrometry (MS): ESI-MS to confirm molecular weight (e.g., [M+H] peak) .

- Purity Assessment:

- HPLC: Reverse-phase C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?

Answer:

- Assay Design:

- Target Selection: Focus on enzymes with known interactions with piperidine derivatives (e.g., kinases, proteases).

- Kinetic Studies: Use fluorogenic substrates or colorimetric assays (e.g., NADH-coupled reactions) to measure IC values .

- Control Experiments: Include positive inhibitors (e.g., staurosporine for kinases) and validate results with orthogonal methods (e.g., SPR for binding affinity) .

- Data Interpretation: Compare inhibition curves with structural analogs to identify SAR trends .

Q. How can contradictory data in solubility or bioactivity studies be resolved?

Answer:

- Solubility Conflicts:

- Test solubility in buffered solutions (pH 1–12) to mimic physiological conditions. Use DMSO for stock solutions but ensure final concentrations are <1% to avoid solvent interference .

- Bioactivity Variability:

Q. What strategies are effective for stabilizing the compound in long-term biochemical assays?

Answer:

- Temperature Control: Store working solutions at –20°C and avoid freeze-thaw cycles.

- Light Sensitivity: Use amber vials and conduct assays under low-light conditions.

- Buffer Compatibility: Avoid phosphate buffers if precipitation occurs; use HEPES or Tris buffers instead .

Q. How can the compound serve as a building block for novel drug candidates?

Answer:

- Derivatization:

- Ester Hydrolysis: Convert the methyl ester to a carboxylic acid for coupling with amines (e.g., peptide synthesis) .

- Piperidine Modifications: Introduce substituents at the piperidine nitrogen (e.g., alkylation, acylation) to enhance target selectivity .

- Case Study: Analogous piperidine derivatives have been used to develop serotonin receptor modulators, suggesting potential in neuropharmacology .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.